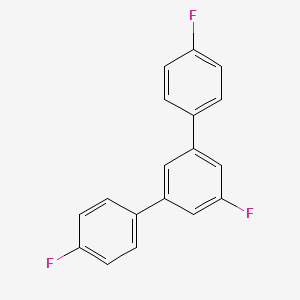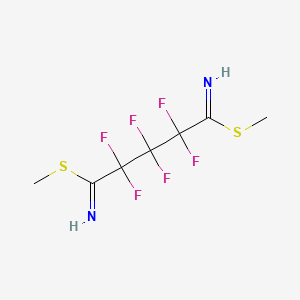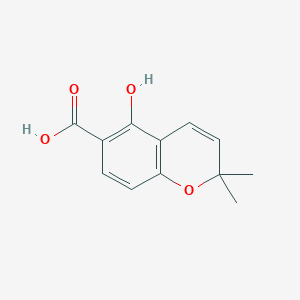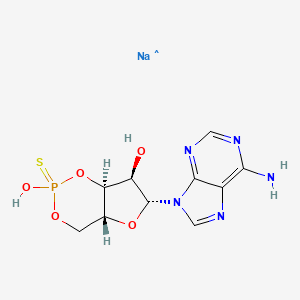
Lecirelin Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lecirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist. It is a nonapeptide analogue of the natural GnRH, designed to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This compound is primarily used in veterinary medicine to manage reproductive functions in animals .
Vorbereitungsmethoden
Lecirelin acetate is synthesized using liquid-phase peptide synthesis. The process involves the stepwise addition of protected amino acids to form the desired peptide chain. The synthesis begins with the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The resulting dipeptides are then deprotected and further condensed to form longer peptide chains. The final product is purified and converted to its acetate salt form .
Analyse Chemischer Reaktionen
Lecirelin acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to remove protecting groups during synthesis.
Substitution: Substitution reactions are employed to introduce specific functional groups into the peptide chain. Common reagents used in these reactions include hydrogen chloride, palladium hydroxide, and various carbodiimides.
Wissenschaftliche Forschungsanwendungen
Lecirelin acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: this compound is employed in research on reproductive physiology and endocrinology.
Medicine: It is used to study the effects of GnRH agonists on hormone release and reproductive functions.
Wirkmechanismus
Lecirelin acetate exerts its effects by binding to GnRH receptors in the pituitary gland. This binding stimulates the release of LH and FSH, which in turn regulate reproductive functions. The molecular targets of this compound are the GnRH receptors, and the pathways involved include the activation of intracellular signaling cascades that lead to hormone release .
Vergleich Mit ähnlichen Verbindungen
Lecirelin acetate is similar to other GnRH agonists such as leuprorelin and buserelin. it has unique properties that make it suitable for specific applications:
Leuprorelin: Used primarily in human medicine for treating hormone-dependent cancers and reproductive disorders.
Buserelin: Used in both human and veterinary medicine for similar purposes as this compound. This compound is unique in its specific use in veterinary medicine for managing reproductive health in livestock
Eigenschaften
Molekularformel |
C61H88N16O14 |
|---|---|
Molekulargewicht |
1269.4 g/mol |
IUPAC-Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1 |
InChI-Schlüssel |
VDPSUXHTLGLWQB-AWTPQUGLSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


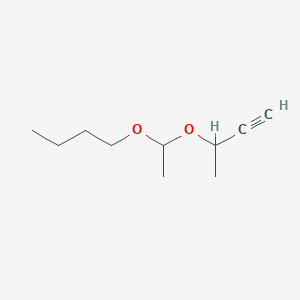
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)

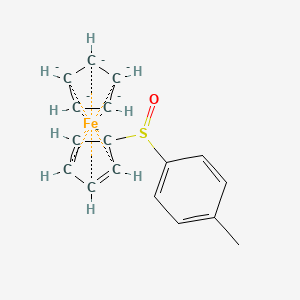
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
